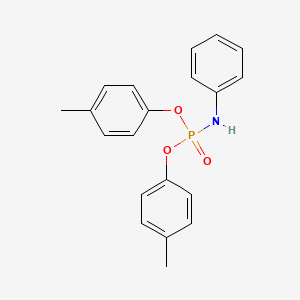
N-bis(4-methylphenoxy)phosphorylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bis(4-methylphenoxy)phosphorylaniline is an organic compound that features a phosphoryl group bonded to an aniline moiety and two 4-methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-methylphenoxy)phosphorylaniline typically involves the reaction of phosphoryl chloride with 4-methylphenol and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Phosphoryl chloride reacts with 4-methylphenol in the presence of a base such as pyridine to form bis(4-methylphenoxy)phosphoryl chloride.
Step 2: The bis(4-methylphenoxy)phosphoryl chloride is then reacted with aniline to yield this compound.
The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-methylphenoxy)phosphorylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other lower oxidation state derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-bis(4-methylphenoxy)phosphorylaniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-bis(4-methylphenoxy)phosphorylaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The phenoxy groups contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar structural features but with methoxy groups instead of methylphenoxy groups.
N,N-bis(4-methoxyphenyl)aniline: Similar in structure but with methoxy groups instead of methylphenoxy groups.
Uniqueness
N-bis(4-methylphenoxy)phosphorylaniline is unique due to the presence of both phosphoryl and phenoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-bis(4-methylphenoxy)phosphorylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO3P/c1-16-8-12-19(13-9-16)23-25(22,21-18-6-4-3-5-7-18)24-20-14-10-17(2)11-15-20/h3-15H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFRANVSOHVLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B4914715.png)
![3-(1-naphthyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4914721.png)
![methyl 4-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4914724.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4914731.png)
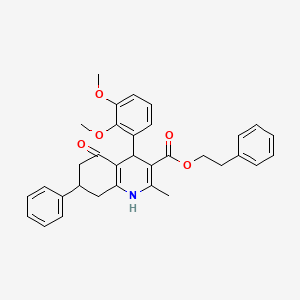
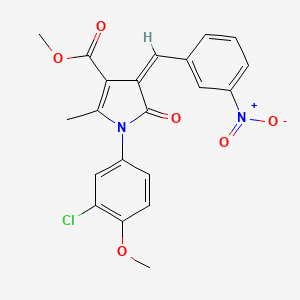
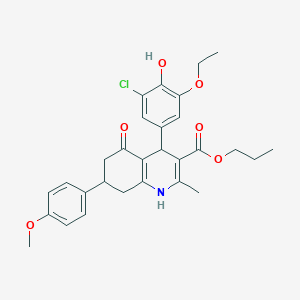
![11-(2,3-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4914744.png)
![3-ethyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B4914749.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}nicotinamide](/img/structure/B4914754.png)
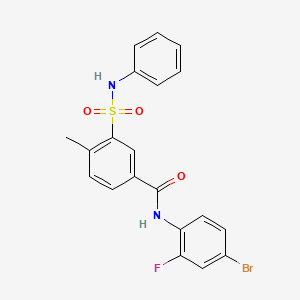
![N-(tetrahydro-2-furanylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4914763.png)
![3-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether](/img/structure/B4914774.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B4914780.png)
